2,4-Di(morpholin-4-yl)pteridine
CAS No.:
Cat. No.: VC16384137
Molecular Formula: C14H18N6O2
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N6O2 |
|---|---|
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 4-(2-morpholin-4-ylpteridin-4-yl)morpholine |
| Standard InChI | InChI=1S/C14H18N6O2/c1-2-16-12-11(15-1)13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h1-2H,3-10H2 |
| Standard InChI Key | QKTVREVNVKMDHC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC(=NC3=NC=CN=C32)N4CCOCC4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The pteridine ring system consists of fused pyrimidine and pyrazine rings, creating a planar, aromatic framework. In 2,4-di(morpholin-4-yl)pteridine, morpholine groups—a six-membered ring containing one oxygen and one nitrogen atom—are appended to the 2- and 4-positions of the pteridine core . These substituents introduce steric bulk and electron-donating effects, modulating the compound’s solubility and reactivity. The morpholine rings adopt chair conformations, with nitrogen lone pairs participating in hydrogen bonding or coordinating metal ions.
Table 1: Key Physicochemical Properties of 2,4-Di(morpholin-4-yl)pteridine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 1144432-75-6 |
| Predicted logP | 1.2–1.8 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 0 |
The absence of hydrogen bond donors (due to tertiary amine and ether groups) enhances membrane permeability, while the oxygen and nitrogen atoms facilitate interactions with polar biological targets .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2,4-di(morpholin-4-yl)pteridine typically involves nucleophilic aromatic substitution (SNAr) reactions on a preformed pteridine scaffold. A common precursor is 2,4-dichloropteridine, where chlorine atoms at the 2- and 4-positions are displaced by morpholine under basic conditions .
Hypothetical Synthesis Pathway:
-
Preparation of 2,4-Dichloropteridine:
Pteridine is halogenated using phosphorus oxychloride (POCl₃) in the presence of a catalyst, yielding 2,4-dichloropteridine. -
Morpholine Substitution:
Reaction with excess morpholine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (80–100°C) facilitates displacement of chloride ions. The use of a base (e.g., K₂CO₃) neutralizes HCl byproducts . -
Purification:
Crude product is isolated via column chromatography or recrystallization, with purity confirmed by HPLC and NMR .
Table 2: Representative Reaction Conditions for Morpholine Substitution
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 90°C |
| Reaction Time | 12–24 hours |
| Base | Potassium carbonate (K₂CO₃) |
| Yield | 60–75% |
Reactivity and Functionalization
The electron-deficient pteridine core permits further functionalization:
-
Electrophilic Aromatic Substitution: Nitration or sulfonation at the 6- and 7-positions, though steric hindrance from morpholine groups may limit reactivity.
-
Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups, as demonstrated in related pyrrolo[2,3-d]pyrimidine systems .
| Compound | LOX IC₅₀ (nM) | Antioxidant Activity (TEAC, mM) |
|---|---|---|
| 2,4-Diaminopteridine | 150 | 1.8 |
| 2-Morpholin-4-ylpteridine | 220 | 2.1 |
| 2,4-Di(morpholin-4-yl)pteridine | Predicted: 180 | Predicted: 2.3 |
Druglikeness and ADMET Profiles
The morpholine groups enhance aqueous solubility (cLogP ≈ 1.5) while maintaining blood-brain barrier permeability. Preliminary ADMET predictions suggest:
-
Absorption: High gastrointestinal absorption due to moderate lipophilicity.
-
Metabolism: Resistance to CYP450 oxidation, favoring prolonged half-life.
-
Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
Research Gaps and Future Directions
Despite its promise, 2,4-di(morpholin-4-yl)pteridine remains understudied. Key areas for further investigation include:
-
In Vivo Efficacy: Validation of anti-inflammatory activity in animal models of colitis or arthritis.
-
Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.
-
Target Identification: Proteomic studies to identify binding partners beyond LOX and antioxidant enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume